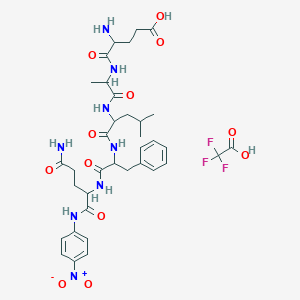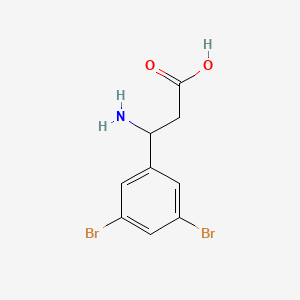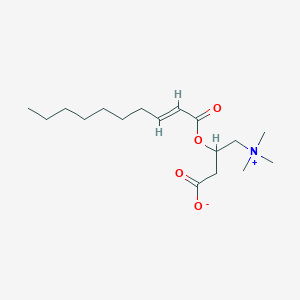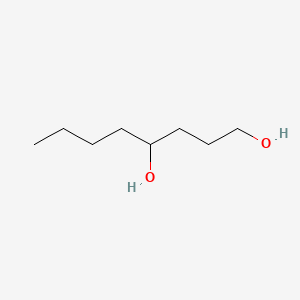![molecular formula C8H14O3 B12102825 [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate, with the chemical formula C8H14O3, is a fascinating compound Its structure features a cyclobutane ring with a hydroxymethyl group and an acetate moiety attached
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate. One common approach involves the cyclization of a suitable precursor containing a hydroxymethyl group. For example, the reaction of a cyclobutyl alcohol with acetic anhydride can yield the desired compound.
Reaction Conditions: The cyclization reaction typically occurs under acidic conditions, using a Lewis acid catalyst such as boron trifluoride (BF3) or p-toluenesulfonic acid (p-TsOH). The hydroxymethyl group reacts with the carbonyl group of acetic anhydride, leading to the formation of the cyclobutane ring.
Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.
Analyse Chemischer Reaktionen
Reactivity: [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Ring-opening: The cyclobutane ring can open under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the acetate group.
Major Products: The specific products depend on the reaction conditions and reagents used. For example:
- Oxidation: Ketones or carboxylic acids.
- Reduction: Cyclobutyl alcohol.
- Substitution: Various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug design or bioconjugation.
Medicine: Investigated for therapeutic properties.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is unique due to its cyclobutane ring and hydroxymethyl group, similar compounds include cyclobutane derivatives and acetate-containing molecules.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
ULMCYJQQTKKLOY-JGVFFNPUSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]1CC[C@H]1CO |
Kanonische SMILES |
CC(=O)OCC1CCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)


![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)



![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)
